molecular formula C18H18F3N3O4 B11508387 3,3,3-Trifluoro-2-(2-methoxy-benzoylamino)-2-(N'-phenyl-hydrazino)-propionic acid methyl ester

3,3,3-Trifluoro-2-(2-methoxy-benzoylamino)-2-(N'-phenyl-hydrazino)-propionic acid methyl ester

Cat. No.: B11508387
M. Wt: 397.3 g/mol
InChI Key: INBKPITWIDRDRM-UHFFFAOYSA-N
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Description

METHYL 3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)FORMAMIDO]-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl, methoxyphenyl, and phenylhydrazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)FORMAMIDO]-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE involves multiple steps, typically starting with the preparation of intermediate compounds. The process may include:

    Formation of the Trifluoromethyl Group:

    Amination and Formylation:

    Esterification: The final step involves the esterification of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)FORMAMIDO]-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)FORMAMIDO]-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)FORMAMIDO]-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3,3,3-TRIFLUORO-2-OXOPROPANOATE: Shares the trifluoromethyl group but differs in other functional groups.

    METHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-METHYLPROPANOATE: Contains a hydroxy group instead of the formamido and phenylhydrazinyl groups.

Uniqueness

METHYL 3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)FORMAMIDO]-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H18F3N3O4

Molecular Weight

397.3 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-[(2-methoxybenzoyl)amino]-2-(2-phenylhydrazinyl)propanoate

InChI

InChI=1S/C18H18F3N3O4/c1-27-14-11-7-6-10-13(14)15(25)22-17(16(26)28-2,18(19,20)21)24-23-12-8-4-3-5-9-12/h3-11,23-24H,1-2H3,(H,22,25)

InChI Key

INBKPITWIDRDRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(C(=O)OC)(C(F)(F)F)NNC2=CC=CC=C2

Origin of Product

United States

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